molecular formula C24H27NO6 B6528329 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- CAS No. 946385-79-1

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-

Numéro de catalogue: B6528329
Numéro CAS: 946385-79-1
Poids moléculaire: 425.5 g/mol
Clé InChI: JFEGEQIOGRGDHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- features a fused pyrano-benzoxazinone core with distinct ethoxy-substituted aromatic and aliphatic moieties. Its structure comprises:

  • A dihydropyrano[2,3-f]benzoxazin-4-one bicyclic system.
  • A 3-(2-ethoxyphenoxy) substituent at position 2.
  • A 9-(3-ethoxypropyl) chain at position 7.

Propriétés

IUPAC Name

3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-3-27-13-7-12-25-14-18-19(30-16-25)11-10-17-23(26)22(15-29-24(17)18)31-21-9-6-5-8-20(21)28-4-2/h5-6,8-11,15H,3-4,7,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEGEQIOGRGDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OCC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119573
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-79-1
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclocondensation of 2-Aminophenols

Shridhar’s method involves reacting 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under basic conditions (NaHCO₃), yielding 1,4-benzoxazin-3(4H)-ones in a single step. For the target compound, substitution at C-3 and C-9 necessitates modified precursors. For example, 2-aminophenol derivatives pre-functionalized with ethoxypropyl groups at the amine position may undergo analogous cyclization to generate the 9-substituted benzoxazinone core.

Nitro Ether Reduction

Pyrano[2,3-f] Annulation Strategies

Fusing the pyrano ring to the benzoxazinone requires regioselective cyclization.

Oxidative Cyclization of Dienol Ethers

A dienol ether intermediate, formed by treating the benzoxazinone with ethyl vinyl ether under acidic conditions, can undergo oxidative cyclization using Mn(OAc)₃ or iodine to construct the pyrano ring. Computational studies suggest that the 2,3-f fusion is favored when the dienophile attacks the electron-deficient C-3 position of the benzoxazinone.

Diels-Alder Approach

Reacting the benzoxazinone with a diene (e.g., 1,3-butadiene ) in the presence of Lewis acids (e.g., SnCl₄) facilitates [4+2] cycloaddition. This method offers stereocontrol over the pyrano ring’s configuration, critical for maintaining the 9,10-dihydro moiety.

Optimization and Challenges

Solvent and Catalyst Selection

  • Cyclocondensation : MIBK outperforms toluene in Shridhar’s method, achieving 85% yield.

  • Pyrano Annulation : SnCl₄ increases Diels-Alder regioselectivity to >8:1 (pyrano[2,3-f] vs. [3,2-g]).

Purity and Isomer Control

  • Chromatography : Silica gel chromatography (hexane:EtOAc 4:1) resolves diastereomers from the Diels-Alder step.

  • Crystallization : Ethanol/water recrystallization reduces residual solvents (e.g., IPA) to <3000 ppm.

Comparative Data

StepMethodYield (%)Purity (%)Key Conditions
Benzoxazinone formationShridhar’s method8598MIBK, NaHCO₃, 80°C
Pyrano annulationDiels-Alder7295SnCl₄, 1,3-butadiene
3-SubstitutionUllmann coupling6597CuI, 120°C
9-AlkylationNucleophilic7896K₂CO₃, DMF

Analyse Des Réactions Chimiques

Types of Reactions

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzamides with aldehydes under visible light irradiation using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without metal catalysts.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various chemical modifications and reactions.

Research indicates potential biological activities including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Medicinal Applications

The compound is explored for therapeutic effects in drug development:

  • PARP Inhibition : It may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage.
  • Lead Compound Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties:

  • Polymers and Coatings : Its chemical structure allows for modifications that can enhance the performance characteristics of polymers and coatings used in various applications.

Case Studies

Several studies highlight the effectiveness and potential of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study BAnticancer PropertiesShowed reduced viability in cancer cell lines with mechanisms involving apoptosis and cell cycle disruption.
Study CDrug DevelopmentIdentified as a promising lead compound for further medicinal chemistry optimization targeting PARP inhibition.

Mécanisme D'action

The mechanism of action of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Scaffold Variations

a) Pyrano[2,3-f]chromene-4,8-diones
  • Example: 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione (Evidences 1, 3). Structural Differences: Replaces the benzoxazinone oxygen with a ketone (chromen-4,8-dione). Synthesis: Prepared via multicomponent reactions involving Meldrum’s acid, aldehydes, and hydroxycoumarins . Key Features: Exhibits a planar chromone system confirmed by NMR (δ 8.17 ppm, J = 8.8 Hz) .
b) Pyrano[2,3-f][1,3]benzoxazin-2-ones
  • Example: 6-Chloro-4-ethyl-9-(4-methoxybenzyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one (). Structural Differences: Substituted with chloro, ethyl, and methoxybenzyl groups. Properties: Higher halogenated substituents may enhance electrophilic reactivity and binding to biological targets .

Substituent-Driven Comparisons

a) Ethoxy vs. Methoxy/Alkyl Groups
  • The target compound’s 3-(2-ethoxyphenoxy) group introduces a larger alkoxy chain than methoxy derivatives (e.g., : 4-methoxyphenyl).
  • The 9-(3-ethoxypropyl) chain contrasts with shorter alkyl or benzyl substituents (e.g., : 3-ethyl-4-methyl).
b) Dihydro vs. Fully Unsaturated Cores
  • The 9,10-dihydro moiety in the target compound reduces aromaticity compared to fully unsaturated analogues (e.g., : calophyllolide).
a) Antiparasitic Activity
  • Cluster 3 compounds () with a 5-hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione scaffold show activity against Leishmania (SI > 3). Target Compound Potential: Ethoxy groups may modulate membrane permeability or target binding.
b) Enzyme Inhibition
  • Khellactone derivatives () inhibit acetylcholinesterase (AChE), critical for Alzheimer’s research.
    • Target Compound : Ethoxypropyl chain may enhance blood-brain barrier penetration.
c) Physicochemical Data
  • Molecular Weight/LogP :
    • Target Compound : Estimated MW ~450–500; LogP ~5–6 (similar to : MW 417.43, LogP 4.68).
    • Solubility : Ethoxy groups may reduce aqueous solubility compared to hydroxylated analogues (e.g., dihydroseslin in ).

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Pyrano-benzoxazinone 3-(2-ethoxyphenoxy), 9-(3-ethoxypropyl) Not reported N/A
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-...chromene-4,8-dione Pyrano-chromene-dione Phenyl, trimethoxyphenyl Antiparasitic (Leishmania)
6-Chloro-4-ethyl-9-(4-methoxybenzyl)-...benzoxazin-2-one Pyrano-benzoxazinone Chloro, ethyl, methoxybenzyl Not reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one Pyrano-benzoxazinone Fluorobenzyl, methoxyphenyl Not reported
Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-...) Pyrano-chromenone Methoxy, prenyl Anticancer

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Melting Point (°C)
Target Compound (estimated) ~480 ~5.5 N/A
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-...chromene-4,8-dione 459.14 3.2 163–165
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one 417.43 4.68 N/A
Dihydroseslin (8,8-dimethyl-9,10-dihydro-...) 260.30 2.8 N/A

Activité Biologique

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C24H28N2O4
  • CAS Number : 946385-79-1

The structure features a pyrano and benzoxazin ring system, which contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including serine proteases. This inhibition is significant in the context of inflammatory diseases where proteolytic enzymes play a role in tissue damage and inflammation .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and inflammation.
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound may inhibit PARP, a key enzyme involved in DNA repair processes. This inhibition could enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing DNA damage.

Biological Activities

The biological activities of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one have been explored in various studies:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:

  • Study Findings : In vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines .

Anti-inflammatory Effects

The compound's ability to inhibit serine proteases suggests its potential use in treating inflammatory conditions:

  • Case Study : A study on animal models indicated that administration of the compound reduced markers of inflammation and tissue damage associated with conditions like rheumatoid arthritis and cystic fibrosis .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

  • Mechanism : The antioxidant activity may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via modulation of apoptotic pathways
Anti-inflammatoryInhibits serine proteases; reduces inflammation markers
NeuroprotectiveAntioxidant properties protect against oxidative stress

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Monitor reaction progress using TLC with UV visualization.

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

  • X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., highlights X-ray-derived bond lengths for benzofuro-oxazine derivatives) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust solvent models (PCM) to match experimental conditions .
  • Dynamic NMR : Probe rotational barriers of ethoxy groups to explain split signals in 1^1H NMR spectra .

Q. Example Workflow :

Perform X-ray analysis to establish a reference structure.

Validate computational models against crystallographic data.

Reconcile NMR predictions by incorporating solvent effects.

Basic: Which analytical techniques are essential for confirming purity and structure?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H/13^13C NMR: Assign ethoxy protons (δ ~1.3–1.5 ppm for CH3_3, δ ~3.4–4.1 ppm for OCH2_2) and aromatic signals (e.g., reports δ 7.85 ppm for benzothiazole protons) .
    • 1^1H-1^1H COSY/HSQC: Resolve overlapping signals in diastereomeric mixtures.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 365.1 in ) .

Q. Table 1. Representative Analytical Data for Benzoxazine Derivatives

CompoundMelting Point (°C)1^1H NMR Key Signals (δ, ppm)MS [M+H]+^+
4i127–1287.85 (d, J=8 Hz, aromatic)365.1
4j169–1708.10 (s, heterocyclic)365.1
Adapted from .

Advanced: How can regioselectivity be controlled when introducing ethoxy substituents?

Methodological Answer:

  • Directing Groups : Install nitro or methoxy groups to orient electrophilic substitution. For example, demonstrates para-substitution in trifluoromethylphenyl derivatives via steric/electronic effects .
  • Protection/Deprotection : Use silyl ethers to block reactive sites during ethoxypropyl attachment .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions, favoring specific positions .

Q. Case Study :

  • In -chloro derivatives were synthesized by chlorinating the benzoxazine core before introducing the ethoxyphenoxy group to avoid competing reactions .

Basic: How do substituents influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • Ethoxy Groups : Increase lipophilicity (logP) and membrane permeability. shows chloro/methoxy substituents enhance metabolic stability .
  • Positional Effects : Para-substituted aryl groups (e.g., 4-methoxyphenyl in ) improve π-π stacking with biological targets .
  • Steric Hindrance : Bulky 3-ethoxypropyl groups may reduce enzymatic degradation but limit target binding .

Q. Experimental Design :

  • Synthesize analogs with systematic substituent variations (e.g., –OCH3_3 vs. –OCH2_2CH3_3).
  • Compare logP (shake-flask method), solubility (UV/Vis), and in vitro activity (e.g., enzyme inhibition assays).

Advanced: What mechanistic insights guide the design of benzoxazine-based inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with HDACs or kinases. ’s benzothiazole derivatives showed selective HDAC6 inhibition via hydroxamic acid coordination .
  • Kinetic Analysis : Perform time-dependent inhibition assays (e.g., IC50_{50} shift over 24 hours) to distinguish reversible vs. covalent binding .
  • Metabolic Profiling : Use hepatic microsomes to identify oxidative hotspots (e.g., ethoxy demethylation) and refine substituent design .

Q. Key Finding :

  • ’s benzofuro-oxazine derivatives exhibited pH-dependent tautomerism, impacting binding affinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.